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molecular formula C12H14O4 B8424143 2-Hydroxy-5-(tetrahydro-pyran-2-yloxy)-benzaldehyde

2-Hydroxy-5-(tetrahydro-pyran-2-yloxy)-benzaldehyde

Cat. No. B8424143
M. Wt: 222.24 g/mol
InChI Key: WIBMMKSIVYCTRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07423181B2

Procedure details

A solution of 2,5-dihydroxy-benzaldehyde (152 mmol), 3,4-dihydro-2H-pyran (167 mmol) and a catalytic amount of pyridinium p-toluenesulfonate in CH2Cl2 (480 mL) was left overnight at room temperature. The organic phase was washed with 1 N Na7CO3 (aq) (3×100 mL) and dried (Na2SO4). Evaporation in vacuo gave the desired product as brown crystals that was used without further purification. 1H-NMR (CDCl3) δ 10.72 (s, 1H), 9.88 (s, 1H), 7.32-7.29 (m, 2H), 6.96 (d, 1H), 5.38 (bs, 1H), 3.99-3.91 (m, 1H), 3.69-3.64 (m, 1H), 2.06-1.63 (m, 6H).
Quantity
152 mmol
Type
reactant
Reaction Step One
Quantity
167 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][C:3]=1[CH:4]=[O:5].[O:11]1[CH:16]=[CH:15][CH2:14][CH2:13][CH2:12]1.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>C(Cl)Cl>[OH:1][C:2]1[CH:9]=[CH:8][C:7]([O:10][CH:12]2[CH2:13][CH2:14][CH2:15][CH2:16][O:11]2)=[CH:6][C:3]=1[CH:4]=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
152 mmol
Type
reactant
Smiles
OC1=C(C=O)C=C(C=C1)O
Name
Quantity
167 mmol
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Name
Quantity
480 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase was washed with 1 N Na7CO3 (aq) (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Evaporation in vacuo

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=O)C=C(C=C1)OC1OCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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